3-Methoxyfuran
Overview
Description
3-Methoxyfuran is an organic compound with the molecular formula C5H6O2. It is a derivative of furan, where a methoxy group is attached to the third carbon of the furan ring. This compound is known for its electron-rich nature, making it a valuable intermediate in organic synthesis and various chemical reactions .
Mechanism of Action
Target of Action
It’s structurally similar compound, methoxyflurane, is known to interact with gap junction channels and calcium-dependent atpase in the sarcoplasmic reticulum . It’s important to note that the targets can vary depending on the specific structure of the compound and the biological context in which it is used.
Mode of Action
It also activates calcium-dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical pathways, including those related to the synthesis of bio-based materials .
Pharmacokinetics
Methoxyflurane, a structurally similar compound, is known to have a rapid onset of action .
Result of Action
Methoxyflurane, a related compound, is known to induce muscle relaxation and reduce pain sensitivity by altering tissue excitability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxyfuran can be synthesized through several methods. One efficient method involves the treatment of acetal-containing propargylic alcohols with a gold catalyst in an alcohol solvent at room temperature. This method allows for the straightforward variation of substituents on both the furan ring and the alkoxy group .
Industrial Production Methods: Industrial production of this compound typically involves the use of biomass-derived furfural and 5-hydroxy-methylfurfural as starting materials. These compounds undergo various chemical transformations to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyfuran undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions where the methoxy group or other substituents are replaced by different functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-Methoxyfuran has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials for electronic applications
Comparison with Similar Compounds
2-Methoxyfuran: Another methoxy-substituted furan with similar reactivity but different substitution patterns.
Furan: The parent compound without any substituents.
5-Hydroxy-methylfurfural: A biomass-derived compound used as a starting material for the synthesis of various furan derivatives
Uniqueness: 3-Methoxyfuran is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furan derivatives. Its electron-rich nature makes it particularly valuable in organic synthesis and various chemical transformations .
Properties
IUPAC Name |
3-methoxyfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-6-5-2-3-7-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMAQHURVWNQOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507680 | |
Record name | 3-Methoxyfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3420-57-3 | |
Record name | 3-Methoxyfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the cytotoxic effects of 3-Methoxyfuran compared to other compounds found in Narthecium ossifragum?
A1: While previous studies suggested this compound as the primary nephrotoxin in Narthecium ossifragum [], recent research indicates that it might not be directly involved in nephrotoxicity at the cellular level. In fact, this compound showed no cytotoxicity against renal tubular cells (LLC-PK1) at concentrations up to 880 µg/mL (7.7 M) []. Conversely, steroidal saponins, particularly di- and trisaccharides of sarsasapogenin, were identified as major cytotoxic components in Narthecium ossifragum extracts []. These findings suggest a more significant role of saponins in the plant's nephrotoxicity and warrant further investigation.
Q2: How do the chemical structures of this compound and related compounds influence their reactivity?
A2: The presence of the methoxy group significantly influences the reactivity and stability of this compound and its derivatives. For instance, the methoxy group in this compound weakens the adjacent methyl C-H bond, resulting in a bond dissociation energy of 98 kcal/mol, considerably lower than the C-H bonds within the furan ring (approximately 120 kcal/mol) []. This difference in bond strengths makes the methoxy-methyl site a favorable target for hydrogen abstraction and a key factor in the initial decomposition pathways during combustion []. The strategic placement of a methoxy group on dehydrobenzenes also plays a crucial role in controlling the regioselectivity of cycloaddition reactions with this compound []. This regioselectivity allows for the controlled synthesis of specific 1,4-dihydro-2-methoxy-1,4-epoxynaphthalene adducts, which can be further manipulated to access various valuable compounds, including 3,4-dihydro-1,4-epoxynaphthalen-2(1H)-ones [].
Q3: Can this compound be used in the synthesis of natural products?
A3: Yes, this compound can be employed as a building block in organic synthesis, including the preparation of natural product analogs. For example, Diels-Alder cycloadditions of this compound with mono-activated dienophiles have been successfully utilized to synthesize potential intermediates for the synthesis of (±)-avenaciolide and (±)-isoavenaciolide []. This approach highlights the versatility of this compound as a synthetic precursor in accessing complex molecular architectures found in natural products.
Q4: How can computational chemistry be used to study this compound?
A4: Computational chemistry techniques are valuable tools in understanding the thermochemical properties of this compound and its derivatives. Researchers have used various levels of theory, including B3LYP, CBS-QB3, and G3MP2B3, to calculate standard enthalpies of formation, entropies, and heat capacities of this compound and its radical counterparts []. These calculated thermodynamic parameters are essential in predicting the stability, reaction pathways, and kinetic behavior of this compound, particularly in the context of biofuel applications [].
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